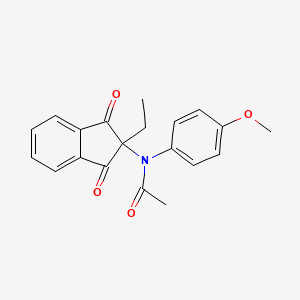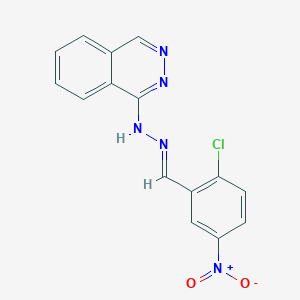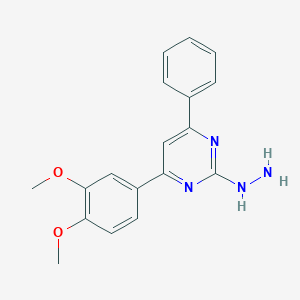![molecular formula C13H5Cl3N4 B5878069 5,7,8-Trichloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B5878069.png)
5,7,8-Trichloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,8-Trichloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by the presence of three chlorine atoms and a phenyl group attached to a triazolopyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 5,7,8-Trichloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with chlorinated pyridine compounds under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5,7,8-Trichloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of palladium catalysts.
Cyclization Reactions: The triazolopyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
5,7,8-Trichloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: The compound is used in biological studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds, which are valuable in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 5,7,8-Trichloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes critical for bacterial survival .
Comparison with Similar Compounds
5,7,8-Trichloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile can be compared with other triazolopyridine derivatives:
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound shares a similar triazole core but differs in its hydrogenation state and substituents, leading to different biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a thiadiazine ring fused to the triazole, which imparts unique pharmacological properties.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have shown significant antibacterial activity and are structurally similar but differ in their nitrogen-containing heterocyclic rings.
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple chlorine atoms, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5,7,8-trichloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl3N4/c14-9-8(6-17)11(16)20-12(7-4-2-1-3-5-7)18-19-13(20)10(9)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTGIFIJPKQUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C(=C(C(=C3Cl)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5877986.png)
![3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5877994.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B5877998.png)


![N-{2-[2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIMETHYLAMINE](/img/structure/B5878013.png)


![2-[4-(diethylamino)benzoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5878033.png)

![2-cyclopentyl-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5878053.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5878067.png)

![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethyl-N-prop-2-enylpropanamide](/img/structure/B5878076.png)
